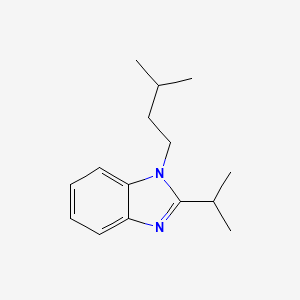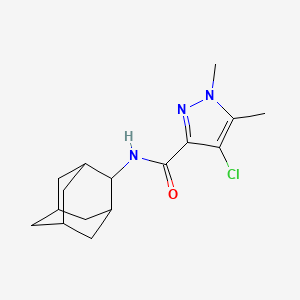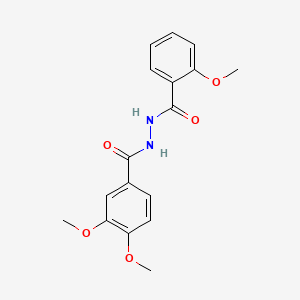![molecular formula C15H13ClN2O2S B5756201 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as CMFA, is a chemical compound that belongs to the class of acrylamide derivatives. It is a yellow crystalline solid that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation and migration, and disrupting the cell cycle. N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide may also exert its anti-inflammatory and antioxidant activity by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to exhibit anti-inflammatory and antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages and limitations for lab experiments. One advantage is its potent anticancer activity against several cancer cell lines. Another advantage is its potential as an anti-inflammatory and antioxidant agent. However, one limitation is that the mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is not fully understood. Another limitation is that the compound may exhibit toxicity and side effects in vivo.
Zukünftige Richtungen
There are several future directions for the investigation of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. One direction is to further elucidate the mechanism of action of the compound. Another direction is to investigate the potential of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the toxicity and side effects of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in vivo.
Synthesemethoden
The synthesis of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be achieved through several methods, including the reaction of 3-chloro-2-methylaniline with carbon disulfide, followed by the reaction with 2-furoyl chloride and acryloyl chloride. Alternatively, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be synthesized through the reaction of 3-chloro-2-methylaniline with carbon disulfide, followed by the reaction with 2-furoic acid and acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been investigated for its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
Eigenschaften
IUPAC Name |
(E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-12(16)5-2-6-13(10)17-15(21)18-14(19)8-7-11-4-3-9-20-11/h2-9H,1H3,(H2,17,18,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMRYKIAEBWXMQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)

![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)

![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)